molecular formula C16H9ClF4N2O2S B2474830 (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1025257-47-9

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2474830
CAS No.: 1025257-47-9
M. Wt: 404.76
InChI Key: XQYNKLIRPQXQRM-LCYFTJDESA-N
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Description

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-fluoro-2-(trifluoromethyl)aniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, condensation, and nitrile formation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile exhibit significant antitumor activity. For instance, a related compound was evaluated by the National Cancer Institute (NCI) and demonstrated promising antimitotic effects against human tumor cells, with mean GI50 values indicating effective growth inhibition at low concentrations . The structural features of the compound may enhance its selectivity towards cancer cells.

2. Antimicrobial Properties
Compounds containing sulfonamide groups are known for their antimicrobial properties. The sulfonyl moiety in this compound could potentially lead to the development of new antibiotics or antifungal agents. Research into similar compounds has shown that modifications in the aromatic rings can significantly affect their efficacy against various pathogens .

Agrochemical Applications

1. Pest Control
The application of this compound in agrochemicals is particularly promising due to its potential as a plant protection agent. Similar compounds have been formulated as pesticides targeting specific pests while minimizing environmental impact. The trifluoromethyl group enhances lipophilicity, which may improve absorption by target organisms .

2. Herbicide Development
The structural characteristics of this compound suggest potential use in herbicide formulations. Compounds with similar functionalities have been developed to inhibit key enzymes in plant metabolism, leading to effective weed control without harming crops .

Case Studies

Study Compound Application Findings
14-Chlorobenzenesulfonyl chlorideIntermediate for drug synthesisHigh yields achieved using optimized methods; essential for producing various pharmaceuticals .
2Related sulfonamide compoundsAnticancer agentsSignificant growth inhibition in cancer cell lines; potential for further development into therapeutic agents .
3Trifluoromethyl-substituted phenolsPesticidesEffective against specific insect pests; demonstrated lower toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile depends on its interaction with molecular targets. For example, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include other sulfonyl and nitrile-containing molecules, such as:

  • (2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
  • (2Z)-2-(4-bromobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.

Biological Activity

The compound (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H13ClF4N2O2S
  • Molecular Weight : 396.80 g/mol
  • InChIKey : DQMZLTXERSFNPB-UHFFFAOYSA-N
  • SMILES Notation : C=C(C(=O)N(C)C(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(F)(F)F

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group and trifluoromethyl moiety enhances its binding affinity to specific targets, potentially influencing pathways related to inflammation, cancer, and other diseases.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity IC50 Value (nM) Target Reference
Inhibition of CFTR functionUnknownCystic Fibrosis Transmembrane Conductance Regulator
Antiproliferative50000Various Cancer Cell Lines
Anti-inflammatoryUnknownCytokine Production

Case Studies

  • Inhibition of CFTR Function : Research has indicated that the compound may influence CFTR activity, although specific IC50 values remain unspecified. This suggests potential implications in cystic fibrosis treatment strategies.
  • Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 value was reported at 50000 nM, indicating moderate potency in inhibiting cell growth.
  • Anti-inflammatory Properties : Preliminary findings suggest that this compound may modulate inflammatory responses by affecting cytokine production. However, further studies are needed to elucidate the specific pathways involved.

Research Findings and Discussions

Recent studies have focused on the pharmacological potential of this compound in various therapeutic areas:

  • Cancer Therapy : The antiproliferative activity suggests its potential as a chemotherapeutic agent. Further investigations into its mechanism could reveal how it selectively targets cancer cells while sparing normal cells.
  • Inflammatory Diseases : Given its anti-inflammatory properties, there is potential for this compound to be developed into a treatment for conditions characterized by excessive inflammation.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-fluoro-2-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N2O2S/c17-10-1-4-12(5-2-10)26(24,25)13(8-22)9-23-15-6-3-11(18)7-14(15)16(19,20)21/h1-7,9,23H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYNKLIRPQXQRM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=C(C=C2)F)C(F)(F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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